Synthetic Yield Comparison: tert-Butyl Ester vs. Methyl Ester
The synthesis of the tert-butyl ester of 2-bromo-3-phenylpropionic acid proceeds with a significantly lower yield (54%) compared to the corresponding methyl ester (96%) under analogous acid-catalyzed conditions [1]. This difference is attributed to the increased steric hindrance of the tert-butyl group, which slows the esterification kinetics. A scientist must consider this trade-off: the tert-butyl ester is more difficult to synthesize, but its unique properties may be essential for subsequent steps.
| Evidence Dimension | Isolated Yield of Esterification |
|---|---|
| Target Compound Data | 54% |
| Comparator Or Baseline | Methyl 2-bromo-3-phenylpropanoate: 96% |
| Quantified Difference | 42% lower yield |
| Conditions | Acid-catalyzed esterification of 2-bromo-3-phenylpropionic acid with tert-butyl acetate vs. methanol |
Why This Matters
This quantifies the synthetic premium associated with the tert-butyl protecting group, directly informing cost-benefit and route-scouting decisions for procurement.
- [1] Phatake, R. Esterification of 2-bromo-3-phenylpropanoic acid. ChemSpider SyntheticPages 2014, 765. View Source
